4-bromo-7-nitroisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C9H5BrN2O3 |
|---|---|
Molecular Weight |
269.05 g/mol |
IUPAC Name |
4-bromo-7-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13) |
InChI Key |
HFPLZFWZLNPUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=C2Br |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 4 Bromo 7 Nitroisoquinolin 1 2h One and Its Synthetic Precursors
Elucidation of Electrophilic Substitution Mechanisms (e.g., Aromatic Halogenation, Nitration)
The synthesis of 4-bromo-7-nitroisoquinolin-1(2H)-one necessitates the sequential introduction of bromo and nitro groups onto the isoquinolin-1(2H)-one backbone through electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these substitutions is dictated by the directing effects of the substituents already present on the ring and the inherent reactivity of the isoquinoline (B145761) system.
Aromatic Halogenation: The introduction of the bromine atom at the C4 position of the isoquinolin-1(2H)-one ring is a key synthetic step. The isoquinolin-1(2H)-one ring is an electron-rich heteroaromatic system. Electrophilic attack is generally favored on the benzene (B151609) ring portion (carbocyclic ring) at positions C5 and C8 due to the formation of more stable carbocation intermediates where the positive charge can be delocalized without disrupting the aromaticity of the pyridine (B92270) ring. researchgate.net However, the presence of the lactam functionality in the pyridinone ring modifies the electron distribution. The bromination at C4 suggests that the reaction likely proceeds on a precursor where the C4 position is activated.
The mechanism of bromination typically involves the generation of a highly electrophilic bromine species, often by the use of a Lewis acid catalyst such as FeBr₃. The electrophile (Br⁺) is then attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring. chemicalbook.comorganic-chemistry.org Finally, a base in the reaction mixture abstracts a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product.
Nitration: The subsequent nitration to introduce the nitro group at the C7 position is another critical electrophilic aromatic substitution. The directing effects of the existing substituents, namely the bromo group and the isoquinolinone core, play a crucial role in determining the position of nitration. The bromine atom is a deactivating but ortho-, para-directing group. iust.ac.irimperial.ac.uk The deactivating nature arises from its inductive electron-withdrawing effect, while the directing effect is due to the ability of its lone pairs to stabilize the positive charge in the ortho and para sigma complexes through resonance. The isoquinolinone ring system itself directs electrophilic attack to the carbocyclic ring.
The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.govmasterorganicchemistry.compressbooks.pub The mechanism involves the attack of the π-electrons of the aromatic ring on the nitronium ion, forming a resonance-stabilized sigma complex. The position of attack is directed by the existing substituents. With a bromine atom at C4, the para-directing effect would favor substitution at C7. The nitro group is a strong deactivating and meta-directing group. iust.ac.irsigmaaldrich.com Therefore, if nitration were to be performed before bromination on an isoquinolin-1(2H)-one, the introduction of the nitro group would likely occur at C5 or C7, and its strong deactivating nature would make a subsequent bromination more challenging.
The following table summarizes the directing effects of the relevant substituents in the context of electrophilic aromatic substitution.
| Substituent | Effect on Reactivity | Directing Effect | Favored Positions for Substitution |
| -Br | Deactivating | Ortho, Para | C5, C7 (relative to C4) |
| -NO₂ | Strongly Deactivating | Meta | C6, C8 (relative to C7) |
| Isoquinolinone Core | Activating (carbocyclic ring) | C5, C8 | C5, C8 |
Based on these principles, the synthesis of this compound most likely involves the bromination of isoquinolin-1(2H)-one to yield 4-bromoisoquinolin-1(2H)-one, followed by nitration, where the para-directing effect of the bromine atom guides the nitro group to the C7 position.
Nucleophilic Addition and Substitution Mechanisms (e.g., SNAr Pathways)
The presence of a nitro group, a potent electron-withdrawing group, on the aromatic ring of this compound significantly activates the molecule towards nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pubyoutube.commasterorganicchemistry.comlibretexts.orgopenstax.org This reaction provides a valuable pathway for further functionalization by replacing a suitable leaving group, such as the bromine atom at the C4 position, with a variety of nucleophiles.
The SNAr mechanism is a two-step process:
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the bromine at C4). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The aromaticity of the ring is temporarily lost in this step. The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitro group at the C7 position plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when the charge is delocalized onto the oxygen atoms of the nitro group.
Elimination of the Leaving Group: In the second, faster step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.
The efficiency of the SNAr reaction on this compound would be highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to initiate the attack on the electron-deficient ring.
The position of the nitro group relative to the leaving group is critical for the activation of the SNAr reaction. Although the nitro group at C7 is not in a classic ortho or para position to the C4 bromine, its strong electron-withdrawing effect, transmitted through the aromatic system, still significantly reduces the electron density at the C4 position, making it more susceptible to nucleophilic attack.
The following table provides hypothetical examples of SNAr reactions on this compound with different nucleophiles.
| Nucleophile (Nu⁻) | Product | Potential Reaction Conditions |
| Methoxide (CH₃O⁻) | 4-methoxy-7-nitroisoquinolin-1(2H)-one | NaOCH₃ in CH₃OH, heat |
| Ammonia (NH₃) | 4-amino-7-nitroisoquinolin-1(2H)-one | NH₃ in a sealed tube, heat |
| Thiophenoxide (PhS⁻) | 7-nitro-4-(phenylthio)isoquinolin-1(2H)-one | NaSPh in DMF, heat |
Radical Reaction Pathways in Isoquinolinone Functionalization
Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds like this compound, often providing complementary reactivity to ionic reactions. Both the bromo and nitro substituents can participate in or influence radical processes.
Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond at the C4 position can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate an aryl radical. libretexts.org This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to double bonds, or coupling with other radicals. For instance, in the presence of a suitable hydrogen donor like tributyltin hydride (Bu₃SnH), a dehalogenation reaction could occur, converting the 4-bromo derivative into 7-nitroisoquinolin-1(2H)-one.
Radical Nucleophilic Substitution (SRN1): This multi-step radical chain mechanism could also be a plausible pathway for the substitution of the bromine atom. The SRN1 mechanism typically involves:
Initiation: Formation of a radical anion of the substrate by single-electron transfer (SET) from a suitable initiator (e.g., photochemical or electrochemical methods).
Propagation: The radical anion fragments to give an aryl radical and a bromide ion. This aryl radical then reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another molecule of the starting material to continue the chain reaction.
Termination: Combination of radicals to form non-radical products.
Reactions Involving the Nitro Group: The nitro group can also be involved in radical reactions. Under certain conditions, nitroaromatic compounds can be reduced to nitro radical anions. These species can undergo further reactions. Photochemical reactions of nitroaromatic compounds can also lead to the formation of radical species. researchgate.net
The following table outlines potential radical reactions involving this compound.
| Reaction Type | Reagents and Conditions | Potential Product |
| Radical Dehalogenation | Bu₃SnH, AIBN (initiator), heat | 7-nitroisoquinolin-1(2H)-one |
| Radical Arylation | Arylboronic acid, photocatalyst, light | 4-aryl-7-nitroisoquinolin-1(2H)-one |
| SRN1 Substitution | Nucleophile (e.g., enolate), light or solvated electrons | 4-alkyl-7-nitroisoquinolin-1(2H)-one |
Pericyclic and Concerted Reactions in Ring Formation
The construction of the isoquinolinone skeleton itself can involve pericyclic or concerted reactions, particularly in the synthesis of its precursors. While the direct synthesis of this compound via a single pericyclic step is unlikely, such reactions can be instrumental in forming the core heterocyclic ring, which is then further functionalized.
Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and can be employed in the synthesis of isoquinoline derivatives. organic-chemistry.orgsigmaaldrich.comnih.govwikipedia.orgmasterorganicchemistry.com A plausible retrosynthetic approach could involve a hetero-Diels-Alder reaction where a substituted diene reacts with a dienophile containing a nitrogen atom. For example, a suitably substituted 1-azadiene could react with an electron-deficient alkyne to form the pyridinone ring of the isoquinolinone system. The substituents (precursors to the bromo and nitro groups) would need to be present on the diene or dienophile to lead to the desired product after subsequent transformations.
Electrocyclization Reactions: Electrocyclic reactions, which involve the formation of a sigma bond between the ends of a conjugated pi system, can also be utilized in the synthesis of the isoquinolinone ring. For instance, a substituted o-alkynyl benzyl (B1604629) azide (B81097) could undergo a palladium-catalyzed electrocyclic reaction to form a 4-bromoisoquinolinone. researchgate.net The mechanism would involve the intramolecular cyclization of the azide onto the alkyne, followed by rearrangement and loss of dinitrogen.
A hypothetical pericyclic approach to a precursor of this compound is outlined below:
| Reaction Type | Reactants | Intermediate/Product |
| Diels-Alder Reaction | A substituted 1-azadiene and a bromo-substituted dienophile | A dihydropyridinone derivative |
| Electrocyclization | A 2-alkynyl-benzylidene amine derivative | An isoquinolinone precursor |
These pericyclic reactions are characterized by a concerted mechanism, proceeding through a cyclic transition state without the formation of intermediates. The stereochemistry of the reaction is often highly controlled, as dictated by the Woodward-Hoffmann rules.
Kinetic Studies and Reaction Pathway Mapping for Optimization
For Electrophilic Aromatic Substitution: Kinetic studies on the bromination and nitration of the isoquinolinone precursor would help to elucidate the influence of the substituents on the reaction rate. For example, by comparing the rate of nitration of 4-bromoisoquinolin-1(2H)-one with that of the unsubstituted isoquinolin-1(2H)-one, the deactivating effect of the bromine atom could be quantified. A Hammett plot, correlating the reaction rates of a series of substituted isoquinolinones with the Hammett substituent constants (σ), could provide insights into the electronic effects on the transition state of the rate-determining step. quora.com
For Nucleophilic Aromatic Substitution (SNAr): Kinetic studies of the SNAr reaction of this compound with various nucleophiles would confirm the proposed two-step mechanism. The reaction is expected to follow second-order kinetics, being first order in the substrate and first order in the nucleophile. The rate of the reaction would be influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.
Reaction Pathway Mapping: Computational chemistry can be a powerful tool for mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. mdpi.comrsc.orgmdpi.comnih.gov For the reactions involving this compound, density functional theory (DFT) calculations could be employed to:
Model the structures of the reactants, intermediates, transition states, and products.
Calculate the relative energies of different reaction pathways to predict the most favorable mechanism.
Visualize the molecular orbitals to understand the electronic interactions that govern the reaction.
The following table outlines potential kinetic experiments and computational studies for the reactions of this compound.
| Reaction Type | Kinetic Investigation | Computational Study |
| Electrophilic Nitration | Determination of reaction order and rate constants; Hammett plot analysis. | Calculation of activation barriers for nitration at different positions; analysis of the electronic structure of the sigma complex. |
| Nucleophilic Substitution (SNAr) | Measurement of second-order rate constants for different nucleophiles; determination of activation parameters. | Modeling of the Meisenheimer complex; calculation of the energy profile for the addition-elimination pathway. |
| Radical Dehalogenation | Monitoring the reaction progress to determine the rate law; studying the effect of initiator concentration. | Calculation of the C-Br bond dissociation energy; modeling the stability of the aryl radical intermediate. |
Through a combination of experimental kinetic studies and computational modeling, a comprehensive understanding of the reaction mechanisms involving this compound can be achieved, enabling the optimization of existing synthetic routes and the development of novel transformations.
Chemical Transformations and Derivatization of 4 Bromo 7 Nitroisoquinolin 1 2h One
Reactivity and Transformations of the C4 Bromine Moiety
The bromine atom at the C4 position is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C4 position. The C4-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that can be exploited to couple various organic fragments. wikipedia.orgpsu.edu
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the isoquinolinone core and an aryl or vinyl group by coupling with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The versatility, stability of reagents, and relatively mild conditions make it a widely used method. wikipedia.orgorganic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of the bromo-isoquinolinone with an organotin compound. wikipedia.orgorganic-chemistry.org A key advantage of this method is the tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org
Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new C-C bond and introducing a vinyl group at the C4 position. The reaction is catalyzed by a palladium species and requires a base. organic-chemistry.org This method is particularly useful for synthesizing substituted alkenes with high stereoselectivity. organic-chemistry.org
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. libretexts.org The reaction proceeds under mild conditions and is highly effective for creating C(sp²)-C(sp) bonds.
The following table summarizes typical conditions for these cross-coupling reactions as they would apply to the 4-bromo-7-nitroisoquinolin-1(2H)-one scaffold, based on established protocols for similar aryl bromides.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 4-Aryl/vinyl-isoquinolinone |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | - (LiCl additive) | Toluene, DMF | 4-Aryl/vinyl-isoquinolinone |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 4-Alkenyl-isoquinolinone |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 4-Alkynyl-isoquinolinone |
The electron-withdrawing nature of the C7 nitro group enhances the electrophilicity of the isoquinolinone ring system, making the C4 position susceptible to nucleophilic aromatic substitution (SNA). This allows for the direct displacement of the bromide by a variety of nucleophiles. Strong nucleophiles such as amines, alkoxides, and thiolates can replace the bromine atom, providing a direct route to 4-substituted isoquinolinones. For instance, reaction with primary or secondary amines can yield 4-amino-substituted derivatives, which are important scaffolds in medicinal chemistry. mnstate.edufrontiersin.org
While directed ortho-metalation (DoM) typically involves the deprotonation of a position ortho to a directing group wikipedia.orgorganic-chemistry.org, a related and highly relevant transformation for the C4-bromo moiety is a metal-halogen exchange. This reaction converts the C-Br bond into a C-metal bond, typically a C-Li or C-Mg bond, which can then be quenched with an electrophile.
This two-step sequence involves treating the this compound with a strong organometallic base, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org This rapidly exchanges the bromine atom for a lithium atom, forming a highly reactive 4-lithioisoquinolinone intermediate. This intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups at the C4 position. nih.gov
Common electrophiles and the resulting products include:
Carbon dioxide (CO₂): followed by acidic workup to yield a carboxylic acid.
Aldehydes or Ketones: to produce secondary or tertiary alcohols.
Alkyl halides: to introduce alkyl groups.
Disulfides: to form thioethers.
This strategy effectively reverses the polarity at the C4 position, transforming it from an electrophilic site into a potent nucleophilic one.
Reactivity and Transformations of the C7 Nitro Substituent
The nitro group at the C7 position is a powerful electron-withdrawing group that can be readily transformed into other functionalities, most notably an amino group, which serves as a precursor for a host of further derivatizations.
The selective reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Numerous methods exist that can achieve this conversion while leaving other functional groups, such as the aryl bromide and the lactam, intact. tandfonline.com
Metal-Acid Systems: A classic and reliable method is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol, or iron powder in acetic acid. acsgcipr.orgstrategian.com SnCl₂ is particularly effective for chemoselectively reducing nitro groups without affecting halides or carbonyls. strategian.com
Catalytic Hydrogenation: Hydrogenation with H₂ gas over a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is another efficient method. wikipedia.orgmdpi.com Careful selection of reaction conditions (pressure, temperature, solvent) is crucial to ensure the reduction is selective for the nitro group and does not cause hydrodebromination at the C4 position. researchgate.netuctm.edu
These reduction methodologies lead primarily to the formation of 7-amino-4-bromoisoquinolin-1(2H)-one. Under controlled conditions, partial reduction to hydroxylamine (B1172632) or condensation to azoxy derivatives can also be achieved.
The following table outlines common methods for the selective reduction of the nitro group.
| Reagent/System | Solvent | Typical Conditions | Primary Product |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | 7-Amino derivative |
| Fe / NH₄Cl | Ethanol / H₂O | Reflux | 7-Amino derivative |
| H₂ (1 atm), Pd/C | Methanol, Ethanol | Room Temperature | 7-Amino derivative |
| Sodium Dithionite (Na₂S₂O₄) | THF / H₂O | Room Temperature | 7-Amino derivative |
The synthesis of 7-amino-4-bromoisoquinolin-1(2H)-one opens up extensive possibilities for further functionalization at the C7 position.
Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). organic-chemistry.org This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles, often through copper-catalyzed Sandmeyer-type reactions. wikipedia.orgnih.gov This allows for the introduction of functionalities such as:
Halides (-Cl, -Br, -I) via Sandmeyer reaction. wikipedia.org
Nitrile (-CN) via Sandmeyer reaction.
Hydroxyl (-OH) by reaction with water at elevated temperatures.
Fluorine (-F) via the Balz-Schiemann reaction.
Amide Formation: The 7-amino group can readily react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. libretexts.org Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also be used to facilitate this transformation directly from carboxylic acids. This reaction is robust and allows for the attachment of a vast array of side chains, which is a common strategy in drug discovery. researchgate.net
Chemical Modifications at the N2 Lactam Nitrogen
The presence of a secondary amine within the lactam ring of this compound offers a prime site for functionalization. N-alkylation, N-arylation, N-acylation, and N-sulfonylation are common strategies to introduce a wide array of substituents at this position, thereby influencing the molecule's steric and electronic profile.
The nitrogen atom of the isoquinolinone core can be readily alkylated or arylated to introduce various substituents. The regioselectivity of these reactions, particularly the competition between N- and O-alkylation, is a key consideration in the synthetic design.
N-Alkylation: The alkylation of the lactam nitrogen in isoquinolin-1(2H)-one systems can be achieved using a variety of alkylating agents in the presence of a suitable base. The choice of reaction conditions can influence the outcome, with a focus on maximizing the yield of the N-alkylated product over the O-alkylated isomer. Common alkylating agents include alkyl halides (such as iodomethane (B122720) or benzyl (B1604629) bromide) and dialkyl sulfates. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
N-Arylation: The introduction of an aryl group at the N2 position can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the isoquinolinone with an aryl halide or triflate. This reaction allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl moieties.
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Benzyl bromide | N-Benzyl derivative |
| Aryl Halide | Phenyliodide | N-Phenyl derivative |
| Alkyl Triflate | Methyl triflate | N-Methyl derivative |
| Arylboronic Acid | Phenylboronic acid | N-Phenyl derivative |
The lactam nitrogen can also undergo acylation and sulfonylation, leading to the formation of N-acyl and N-sulfonyl isoquinolinones, respectively. These transformations introduce electron-withdrawing groups that can significantly alter the chemical reactivity and biological activity of the molecule.
N-Acylation: N-acylation can be readily achieved by treating the this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). This reaction is generally high-yielding and provides access to a wide variety of N-acyl derivatives with different aliphatic and aromatic substituents.
N-Sulfonylation: Similarly, N-sulfonylation is accomplished by reacting the isoquinolinone with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's interaction with biological targets.
| Reagent Type | Example Reagent | Product Type |
| Acyl Chloride | Acetyl chloride | N-Acetyl derivative |
| Acid Anhydride | Acetic anhydride | N-Acetyl derivative |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-Tosyl derivative |
Regioselective Functionalization at Other Ring Positions (e.g., C3, C5)
Beyond the lactam nitrogen, the isoquinolinone scaffold offers other positions for regioselective functionalization. The existing bromo and nitro substituents significantly influence the reactivity of the ring system, directing further substitutions to specific positions.
The C4-bromo substituent is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of carbon-carbon and carbon-heteroatom bonds at this position.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the coupling of the C4-bromo position with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters. This is a robust method for creating biaryl or vinyl-substituted isoquinolinones. nih.gov
Heck Coupling: The Heck reaction allows for the palladium-catalyzed coupling of the C4-bromo position with alkenes, leading to the formation of C4-alkenyl derivatives. aurigeneservices.com
Buchwald-Hartwig Amination: This reaction can be used to introduce a variety of primary and secondary amines at the C4 position, providing access to 4-amino-isoquinolinone derivatives. researchgate.netrsc.org
While the C4 position is activated for cross-coupling, direct C-H functionalization at other positions, such as C3 and C5, presents a greater challenge due to the electronic nature of the substituted ring. The electron-withdrawing nitro group at C7 deactivates the carbocyclic ring towards electrophilic substitution. However, directed C-H activation methodologies could potentially be employed to achieve functionalization at these positions. For instance, a directing group installed at the N2 position could facilitate ortho-metalation and subsequent reaction with an electrophile at the C3 position. Functionalization at the C5 position is less explored but could potentially be achieved through careful selection of reagents and reaction conditions that favor substitution at this site. numberanalytics.com
| Reaction Type | Position | Reagent Type | Product Type |
| Suzuki-Miyaura Coupling | C4 | Arylboronic acid | C4-Aryl derivative |
| Heck Coupling | C4 | Alkene | C4-Alkenyl derivative |
| Buchwald-Hartwig Amination | C4 | Amine | C4-Amino derivative |
Scaffold Diversification Strategies through Multi-Site Chemical Modification
The true synthetic potential of this compound is realized through multi-site chemical modifications, which allow for the creation of complex and diverse molecular scaffolds. These strategies often involve a combination of the reactions described above, as well as more advanced synthetic methodologies.
One powerful approach to scaffold diversification is through the use of multicomponent reactions (MCRs). researchgate.net MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. While direct application of MCRs to the pre-formed this compound may be limited, the functional handles on its derivatives can serve as entry points for MCRs to build appended heterocyclic systems.
Another strategy involves the sequential functionalization of different positions on the isoquinolinone core. For example, the C4-bromo group can be first subjected to a Suzuki coupling to introduce a new aryl moiety. Subsequently, the lactam nitrogen can be alkylated or acylated, and the nitro group at C7 can be reduced to an amine, which can then be further functionalized. This step-wise approach allows for the controlled and systematic elaboration of the molecular structure.
Furthermore, the isoquinolinone scaffold can serve as a building block for the synthesis of more complex fused heterocyclic systems. For instance, functional groups introduced at the C3 and C4 positions can be designed to undergo intramolecular cyclization reactions, leading to the formation of novel polycyclic architectures. rsc.org
These diversification strategies, combining regioselective functionalization with multi-step synthetic sequences and advanced methodologies like MCRs, provide a powerful platform for the generation of libraries of novel compounds based on the this compound scaffold for various applications.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Novel 4 Bromo 7 Nitroisoquinolin 1 2h One Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) stands as a fundamental first step in the structural elucidation of a novel compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). This high accuracy allows for the determination of a unique elemental composition, thereby providing an unambiguous molecular formula.
For a derivative like 4-bromo-3-(4-nitrophenyl)isoquinolin-1(2H)-one, HRMS is critical for confirming its elemental makeup. The technique can distinguish between molecules with the same nominal mass but different elemental compositions. A key feature in the mass spectrum of a bromo-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks (M and M+2) of almost equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.
Research Findings: In the characterization of 4-bromo-3-(4-nitrophenyl)isoquinolin-1(2H)-one, HRMS (using Electron Ionization, EI) was employed to confirm its molecular formula, C₁₅H₉BrN₂O₃. The experimentally determined mass would be compared to the calculated theoretical mass to validate the proposed structure. researchgate.net
| Compound | Molecular Formula | Calculated Mass (M) | Found Mass (M) | Technique |
|---|---|---|---|---|
| 4-Bromo-3-(4-nitrophenyl)isoquinolin-1(2H)-one | C₁₅H₉BrN₂O₃ | 343.9797 | 343.9795 | HRMS (EI) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.
For derivatives of 4-bromo-7-nitroisoquinolin-1(2H)-one, ¹H NMR would reveal the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). ¹³C NMR provides complementary information about the carbon skeleton of the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular puzzle, especially for complex structures. These experiments correlate signals from different nuclei, revealing their relationships.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons and tracing out spin systems within the molecule, such as the protons on the aromatic rings of the isoquinolinone core.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to a specific carbon atom. It provides a clear map of all C-H single bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). It is crucial for connecting different fragments of the molecule, for instance, linking protons on one ring to quaternary (non-protonated) carbons in another part of the structure, like the C=O group or the carbons bearing the bromo and nitro substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the three-dimensional conformation and stereochemistry of the molecule.
Research Findings: For the related compound, 4-bromo-3-(4-nitrophenyl)isoquinolin-1(2H)-one, ¹H and ¹³C NMR data would be assigned using a combination of these 2D techniques. For example, HMBC correlations would be key to establishing the connectivity between the nitrophenyl ring and the isoquinolinone core.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C=O | 160.4 | - | H-8, NH |
| C-3 | 145.4 | - | H-2', H-6' |
| C-4 | 108.5 | - | H-5 |
| C-4a | 137.9 | - | H-5, H-8 |
| C-5 | 128.5 | 8.19 (d, J=7.8) | C-4, C-7, C-8a |
| C-6 | 127.3 | 7.57 (t, J=7.6) | C-8 |
| C-7 | 133.5 | 7.86 (t, J=7.6) | C-5, C-8a |
| C-8 | 125.8 | 7.81 (d, J=8.2) | C-4a, C-6 |
| C-8a | 129.2 | - | H-5, H-7 |
| N-H | - | 11.89 (s) | C=O, C-3, C-8a |
| C-1' | 138.8 | - | H-2', H-6' |
| C-2', C-6' | 130.4 | 7.85 (d, J=8.8) | C-4' |
| C-3', C-5' | 123.4 | 8.31 (d, J=8.8) | C-1' |
| C-4' | 146.9 | - | H-2', H-6', H-3', H-5' |
*Data is interpreted from similar compounds and presented as a representative example. researchgate.net
Solid-State NMR for Polymorph Characterization
While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into the structure in the solid phase. This is particularly important for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. For bromo- and nitro-containing aromatic compounds, ssNMR can probe the local environment around the quadrupolar bromine nucleus and the nitrogen of the nitro group, providing information on intermolecular interactions and crystal packing. researchgate.netresearchgate.net
Single Crystal X-Ray Diffraction for Absolute Stereochemistry and Conformation
For derivatives of this compound, this technique would provide unequivocal proof of the substitution pattern on the aromatic rings. It would also reveal the planarity of the isoquinolinone system and the torsion angles associated with any flexible substituents. If chiral centers were present in a derivative, X-ray diffraction could determine the absolute stereochemistry. Although no crystal structure for the title compound is publicly available, analysis of other bromo-nitro aromatic compounds demonstrates the power of this technique to define molecular geometry with high precision.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for identifying the functional groups present in a molecule.
For a this compound derivative, the IR and Raman spectra would display key vibrational bands confirming its structure:
Amide C=O stretch: A strong absorption in the FTIR spectrum, typically around 1650-1680 cm⁻¹, is characteristic of the lactam (amide) carbonyl group.
N-H stretch: A band in the region of 3200-3400 cm⁻¹ would indicate the N-H bond of the lactam.
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.
NO₂ stretches: Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group would be expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-Br stretch: The carbon-bromine stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (lactam) | Stretching | 3200-3400 | Medium |
| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |
| C=O (lactam) | Stretching | 1650-1680 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong |
| NO₂ | Asymmetric Stretch | 1500-1560 | Strong |
| NO₂ | Symmetric Stretch | 1300-1370 | Strong |
| C-N | Stretching | 1200-1350 | Medium |
| C-Br | Stretching | 500-600 | Medium-Strong |
Chromatographic Techniques Coupled with Advanced Detection (e.g., HPLC-UV-MS, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis of non-volatile organic compounds. Coupled with a UV detector, it can quantify the purity of a sample by measuring the absorbance at a specific wavelength. When connected to a mass spectrometer (HPLC-UV-MS), it provides mass information for the main peak as well as any impurities, aiding in their identification. This is particularly useful for monitoring the progress of a reaction and confirming the successful isolation of the target product.
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are sufficiently volatile and thermally stable, GC-MS is a powerful tool for separation and identification. The sample is vaporized and separated on a column, and the components are subsequently analyzed by a mass spectrometer. This technique is highly sensitive and provides detailed mass spectra that can be compared against libraries for identification of known compounds or used to characterize novel ones. It is especially effective for analyzing reaction byproducts or assessing the purity of starting materials.
These advanced analytical methods, when used in concert, provide a comprehensive and unambiguous structural elucidation of novel compounds like this compound derivatives. From confirming the molecular formula by HRMS to mapping the complete atomic connectivity with 2D NMR and verifying functional groups with vibrational spectroscopy, these techniques are fundamental to advancing the frontiers of chemical synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
